molecular formula C14H9FN4S2 B286968 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286968
M. Wt: 316.4 g/mol
InChI Key: MENMXIZCXHSUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FTTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FTTC belongs to the class of triazolothiadiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biological activities, making it a promising candidate for scientific research. Some of the potential applications of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include its use as an anticancer agent, antiviral agent, and antimicrobial agent. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed that 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities by interacting with various cellular targets, such as enzymes and receptors. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of certain enzymes, which could lead to the inhibition of various cellular processes. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to interact with certain receptors, which could lead to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antiviral and antimicrobial properties, which could make it useful in the treatment of various diseases. In vivo studies have shown that 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential to possess a wide range of biological activities. This makes it a promising candidate for scientific research. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. For example, 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has low solubility in water, which could make it difficult to use in certain experiments. 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has low stability under certain conditions, which could affect the reproducibility of experiments.

Future Directions

There are still many areas of research that need to be explored regarding 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential future direction for research is to investigate the potential of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an anticancer agent. This could involve studying the mechanism of action of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various cancer cell lines. Another potential future direction for research is to investigate the potential of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an antiviral agent. This could involve studying the effects of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on various viral infections and its mechanism of action. Finally, further research is needed to investigate the safety and toxicity of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could help to determine its potential for use in clinical settings.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction between 3-Fluoroaniline and 2-Thienylacetonitrile, followed by the reaction with thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting 3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is then purified using column chromatography and characterized using various spectroscopic techniques.

properties

Molecular Formula

C14H9FN4S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9FN4S2/c15-10-4-1-3-9(7-10)13-16-17-14-19(13)18-12(21-14)8-11-5-2-6-20-11/h1-7H,8H2

InChI Key

MENMXIZCXHSUQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=CC=CS4

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=CC=CS4

Origin of Product

United States

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